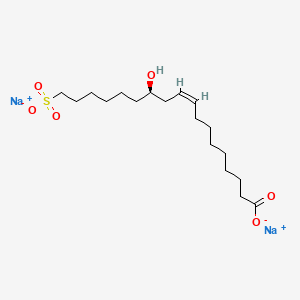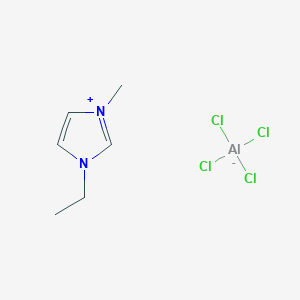
Aluminum perchlorate nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum perchlorate nonahydrate is an inorganic compound with the chemical formula Al(ClO₄)₃·9H₂O. It is composed of aluminum and perchlorate ions, and it typically exists as a white crystalline solid. This compound is known for its strong oxidizing properties and high solubility in water, alcohol, and acetone .
Mechanism of Action
Target of Action
Aluminum perchlorate nonahydrate primarily targets oxidation-reduction reactions . As a strong oxidizing agent, it readily gives up its oxygen atoms to other substances .
Mode of Action
The compound interacts with its targets by participating in oxidation-reduction reactions . In these reactions, this compound acts as an oxidizing agent, losing its oxygen atoms to other substances . This characteristic makes it a potent compound for various chemical reactions and industrial processes .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. For instance, in the context of rechargeable Aluminum-Ion Batteries (AIBs), the unique solvation structure of a hydrated eutectic electrolyte composed of this compound enables reversible deposition/stripping of Al .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, in the development of AIBs, the compound forms a low-cost, non-corrosive, and air-stable hydrated eutectic electrolyte . This suggests that factors such as humidity and air exposure can impact the compound’s performance in this context .
Biochemical Analysis
Biochemical Properties
Aluminum perchlorate nonahydrate plays a significant role in biochemical reactions. It may be used in the potentiometric analysis of complex formation constants of complexes of Al3+ with maleate ions
Cellular Effects
It is known that aluminum ions can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the coordination between Al3+ and other molecules can trigger various chemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the preparation of acidic stock solution of perchlorate .
Metabolic Pathways
Aluminum ions are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that aluminum ions can interact with various transporters and binding proteins .
Subcellular Localization
Aluminum ions are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum perchlorate nonahydrate can be synthesized by reacting aluminum with perchloric acid. The reaction is highly exothermic and must be carried out under controlled conditions to prevent the risk of explosion. The reaction is as follows: [ \text{Al} + 3\text{HClO}_4 \rightarrow \text{Al(ClO}_4)_3 + 3\text{H}_2 ] This reaction produces aluminum perchlorate, which can then be crystallized to form the nonahydrate .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving aluminum hydroxide in perchloric acid. The solution is then concentrated and crystallized to obtain the nonahydrate form. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum perchlorate nonahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. As a strong oxidizing agent, it readily gives up its oxygen atoms to other substances in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and organic compounds. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or alcohol .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrogen produces aluminum and water, while reactions with organic compounds can yield various oxidized products .
Scientific Research Applications
Aluminum perchlorate nonahydrate has a wide range of applications in scientific research. It is used as a desiccant due to its strong hygroscopic nature, making it effective at absorbing moisture and drying out solutions . In chemistry, it is used in the potentiometric analysis of complex formation constants of aluminum complexes . Additionally, it is employed in the preparation of acidic stock solutions of perchlorate .
In the field of energy storage, this compound is used in the development of rechargeable aluminum-ion batteries. Its unique solvation structure enables reversible deposition and stripping of aluminum, making it a promising electrolyte for high-performance batteries .
Comparison with Similar Compounds
Similar Compounds:
- Aluminum chloride (AlCl₃)
- Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
- Aluminum sulfate (Al₂(SO₄)₃)
Uniqueness: Compared to similar compounds, aluminum perchlorate nonahydrate stands out due to its strong oxidizing properties and high solubility in various solvents. Its unique solvation structure also makes it particularly suitable for use in aluminum-ion batteries, offering advantages in terms of stability and performance .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its strong oxidizing properties, high solubility, and unique solvation structure make it valuable in various fields, from chemistry and biology to energy storage.
Properties
CAS No. |
81029-06-3 |
|---|---|
Molecular Formula |
AlClH3O5 |
Molecular Weight |
145.45 g/mol |
IUPAC Name |
aluminum;triperchlorate;nonahydrate |
InChI |
InChI=1S/Al.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
InChI Key |
PWNTWPMJVOUTJO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Al] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)










![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)
